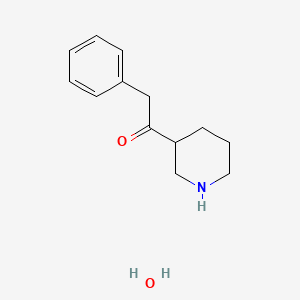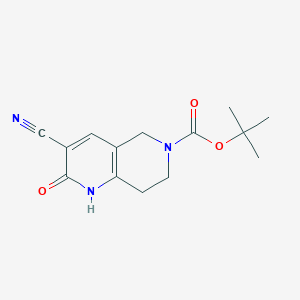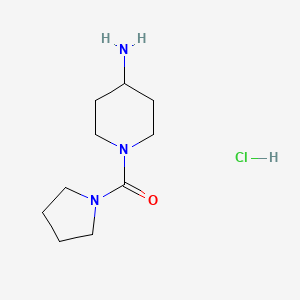![molecular formula C10H13BrS B1522543 1-Bromo-4-[(propan-2-ylsulfanyl)methyl]benzene CAS No. 1249091-47-1](/img/structure/B1522543.png)
1-Bromo-4-[(propan-2-ylsulfanyl)methyl]benzene
Descripción general
Descripción
“1-Bromo-4-[(propan-2-ylsulfanyl)methyl]benzene” is a chemical compound with the CAS Number: 1249091-47-1 . It has a molecular weight of 245.18 . The IUPAC name for this compound is 1-bromo-4-[(isopropylsulfanyl)methyl]benzene . It is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H13BrS/c1-8(2)12-7-9-3-5-10(11)6-4-9/h3-6,8H,7H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 245.18 .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A method for synthesizing derivatives of benzene, including those similar to 1-Bromo-4-[(propan-2-ylsulfanyl)methyl]benzene, has been developed. This method involves the reaction of phenol and aniline derivatives with propargyl bromide. The synthesized compounds have been evaluated for antibacterial and antiurease activities, with some showing significant potential in these areas (Batool et al., 2014).
Halogenation Techniques
Research on the halogenation of polyalkylbenzenes, a category which includes compounds like this compound, indicates the effectiveness of using N-Halosuccinimide and acidic catalysts for ring halogenation. This method has proven efficient for synthesizing mixed halogenated compounds (Bovonsombat & Mcnelis, 1993).
Dendrimer Synthesis
This compound has been used in the regiospecific hydrosilylation process, which is integral in the modular construction of dendritic carbosilanes. This approach offers a streamlined route for building molecular structures that can be used for synthesizing modified carbosilane dendrimers (Casado & Stobart, 2000).
Polymer Chemistry
In the field of polymer chemistry, this compound derivatives have been used as bifunctional initiators in the ring-opening polymerization of tetrahydrofuran. This technique is crucial for developing polymers with alternating side chains and enhanced solubility in organic solvents (Cianga, Hepuzer & Yagcı, 2002).
Electrophilic Substitution Reactions
The compound's derivatives have been subject to electrophilic substitution reactions, which are pivotal in studying and manipulating molecular structures. These reactions have been explored in various chemical compounds, offering insights into orientation and reactivity patterns (Horaguchi, Yamazaki & Abe, 1980).
Safety and Hazards
Propiedades
IUPAC Name |
1-bromo-4-(propan-2-ylsulfanylmethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrS/c1-8(2)12-7-9-3-5-10(11)6-4-9/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSHURYYLLFBGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


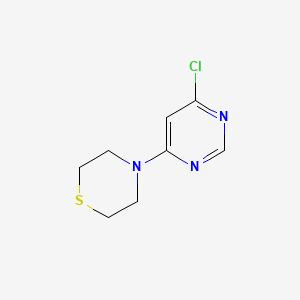
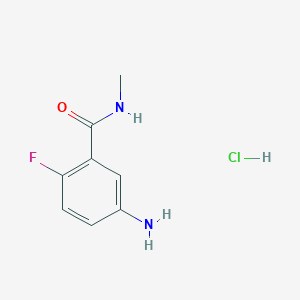
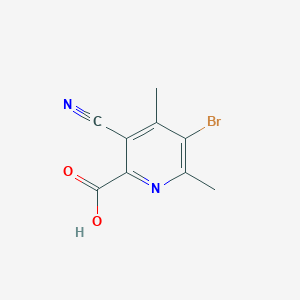


![Tert-butyl 2-oxo-1,4,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1522469.png)

![[1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1522471.png)
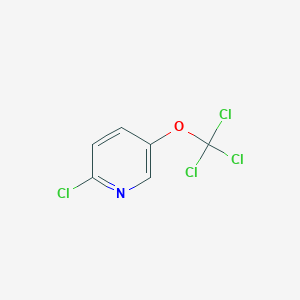
![5-[(tert-butoxy)carbonyl]-1-phenyl-1H-pyrazole-3-carboxylic acid](/img/structure/B1522474.png)

